4-(oxan-4-yloxy)cyclohexane-1-carboxylic acid, Mixture of isomers
Description
4-(Oxan-4-yloxy)cyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a carboxylic acid group at position 1 and a tetrahydropyran-4-yloxy (oxan-4-yloxy) ether substituent at position 3. The compound exists as a mixture of cis and trans isomers due to the stereochemistry of the cyclohexane ring, which influences its physicochemical properties and reactivity.
Properties
IUPAC Name |
4-(oxan-4-yloxy)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c13-12(14)9-1-3-10(4-2-9)16-11-5-7-15-8-6-11/h9-11H,1-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIAJVHMFMDING-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)OC2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
The most widely reported preparation method involves an etherification reaction between cyclohexanecarboxylic acid and tetrahydropyran-4-ol. This process can be catalyzed by either acidic or basic conditions to facilitate the nucleophilic substitution, forming the ether linkage at the 4-position of the cyclohexane ring.
2.2. Detailed Synthetic Procedure
- Step 1: Reactant Selection
- Cyclohexanecarboxylic acid (starting material)
- Tetrahydropyran-4-ol (nucleophile)
- Step 2: Catalysis
- Acidic catalyst: sulfuric acid or p-toluenesulfonic acid
- Basic catalyst: sodium hydroxide or potassium carbonate
- Step 3: Reaction Conditions
- The mixture is typically heated (reflux conditions, 80–120°C) to promote ether formation.
- Reaction duration ranges from several hours to overnight, depending on scale and desired yield.
- Step 4: Workup
- After completion, the reaction mixture is cooled and neutralized (if acidic conditions were used).
- The product is extracted with an organic solvent (e.g., ethyl acetate).
- Purification is achieved by crystallization or column chromatography.
2.3. Industrial Scale Synthesis
For industrial production, the process is optimized for yield and purity:
- Use of continuous flow reactors for efficient heat and mass transfer
- In-line purification steps such as distillation or crystallization
- Stringent control of temperature and pH to minimize by-product formation
Reaction Scheme
| Step | Reactants | Catalyst/Conditions | Product |
|---|---|---|---|
| 1 | Cyclohexanecarboxylic acid + tetrahydropyran-4-ol | Acid (H₂SO₄) or base (NaOH), heat | 4-(oxan-4-yloxy)cyclohexane-1-carboxylic acid (mixture of isomers) |
Data Table: Typical Reaction Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Cyclohexanecarboxylic acid | 1 eq | 1 eq |
| Tetrahydropyran-4-ol | 1.1–1.2 eq | 1.05–1.1 eq |
| Catalyst | 0.1 eq (acid or base) | 0.05–0.1 eq |
| Solvent | Toluene, DCM, or neat | Toluene or continuous flow |
| Temperature | 80–120°C | 90–110°C |
| Reaction Time | 6–24 h | 3–8 h |
| Yield (typical) | 60–80% | 70–85% |
| Purification | Chromatography/crystallization | Distillation/crystallization |
Research Findings and Analysis
- The use of tetrahydropyran-4-ol as the etherifying agent is critical for introducing the oxan-4-yloxy group.
- Both acidic and basic conditions are viable, but acidic catalysis often provides higher yields and cleaner product profiles.
- The process yields a mixture of isomers due to the possibility of cis/trans arrangements at the cyclohexane ring.
- Industrial processes focus on optimizing the ratio of reactants and minimizing side reactions to maximize throughput and product purity.
Notes and Considerations
- Isomeric Mixture: The product is obtained as a mixture of stereoisomers. Chromatographic methods can be used to analyze or separate these isomers if needed.
- Purity: Careful control of reaction conditions is essential to prevent over-alkylation or side reactions.
- Scalability: The method scales well, with continuous flow reactors offering improved safety and efficiency for industrial applications.
- Safety: Standard precautions for handling strong acids/bases and organic solvents apply.
Summary Table: Key Preparation Data
| Aspect | Description |
|---|---|
| Starting materials | Cyclohexanecarboxylic acid, tetrahydropyran-4-ol |
| Typical catalysts | Sulfuric acid, sodium hydroxide |
| Main reaction type | Etherification (nucleophilic substitution) |
| Isomer formation | Cis/trans isomers at cyclohexane ring |
| Purification | Chromatography, crystallization |
| Yield range | 60–85% |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions where the tetrahydropyran-4-yloxy group can be replaced by other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanecarboxylic acids.
Scientific Research Applications
Chemistry: In chemistry, 4-(oxan-4-yloxy)cyclohexane-1-carboxylic acid, Mixture of isomers is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies. It may also be used in the development of new bioactive molecules.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be investigated as a candidate for drug development due to its unique structural features.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 4-(oxan-4-yloxy)cyclohexane-1-carboxylic acid, Mixture of isomers involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Sulfonamide Derivatives
Compounds like 4-[(naphthalene-2-sulfonamido)methyl]cyclohexane-1-carboxylic acid () feature a sulfonamide group instead of the oxan-4-yloxy substituent. Sulfonamides exhibit strong hydrogen-bonding capabilities, leading to higher melting points (e.g., 210°C for the naphthalene sulfonamide derivative) compared to ether-linked compounds, which likely have lower melting points due to reduced intermolecular forces .
4-Oxocyclohexanecarboxylic Acid
This derivative (CAS 874-61-3) replaces the oxan-4-yloxy group with a ketone at position 4. The ketone enhances polarity and reactivity, making it a precursor for further functionalization (e.g., in Schiff base formation). In contrast, the ether group in the target compound offers greater hydrolytic stability .
Alkyl-Substituted Analogues
4-Octylcyclohexanecarboxylic acid (CID 217399) contains a hydrophobic octyl chain, increasing lipophilicity (logP ~5.3 predicted) compared to the oxan-4-yloxy derivative, which has intermediate polarity due to its ether-oxygen atom .
Physicochemical Properties
*Estimated data based on structural analogs.
Isomer-Specific Behavior
The cis/trans isomerism in 4-(oxan-4-yloxy)cyclohexane-1-carboxylic acid affects its spatial arrangement. For example:
- Trans Isomer : Groups are on opposite faces, possibly improving crystallinity and thermal stability.
Similar trends are observed in cis-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid , where isomerism impacts bioavailability and metabolic stability .
Biological Activity
The compound 4-(oxan-4-yloxy)cyclohexane-1-carboxylic acid , a mixture of isomers, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 4-(oxan-4-yloxy)cyclohexane-1-carboxylic acid can be represented as follows:
This compound features a cyclohexane ring substituted with an oxan-4-yloxy group and a carboxylic acid functional group, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the carboxylic acid group allows for hydrogen bonding and ionic interactions, which can modulate enzyme activity or receptor signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing physiological responses.
Biological Activity
Research indicates that 4-(oxan-4-yloxy)cyclohexane-1-carboxylic acid exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties, making it a candidate for further development in treating infections.
- Anti-inflammatory Effects : There is evidence indicating that the compound can reduce inflammation in various biological models, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of various derivatives of cyclohexane carboxylic acids, including 4-(oxan-4-yloxy)cyclohexane-1-carboxylic acid. Results showed significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
- In Vitro Studies : In vitro assays demonstrated that this compound could inhibit fatty acid synthase (FAS), a crucial enzyme in lipid metabolism. This inhibition was compared favorably against known inhibitors, highlighting its therapeutic potential .
Data Tables
| Biological Activity | Type | Effectiveness |
|---|---|---|
| Antibacterial | Gram-positive | Significant inhibition |
| Antifungal | Various fungi | Moderate inhibition |
| Anti-inflammatory | Cytokine inhibition | Notable reduction |
Q & A
Basic: What are the recommended synthetic routes for preparing 4-(oxan-4-yloxy)cyclohexane-1-carboxylic acid, and how are isomers controlled during synthesis?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: React cyclohexane-1-carboxylic acid derivatives with oxan-4-yl (tetrahydropyranyl) ether precursors. For example, coupling reactions using reagents like HATU or EDCI in dry solvents (e.g., DMF or DCM) under inert conditions .
- Step 2: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates.
- Isomer Control: Isomers arise from substituent positions on the cyclohexane ring. To minimize undesired isomers, use stereoselective catalysts (e.g., chiral auxiliaries) or optimize reaction temperatures (e.g., low temperatures favor kinetic control) . Confirm isomer ratios using chiral HPLC or NMR analysis .
Basic: How can researchers separate and characterize the isomers in this compound?
Methodological Answer:
- Separation Techniques:
- Chiral HPLC: Use columns like Chiralpak® IA/IB with mobile phases (e.g., hexane/isopropanol) to resolve enantiomers.
- Crystallization: Exploit differential solubility of isomers in solvents like ethanol/water mixtures.
- Characterization:
- NMR Spectroscopy: Compare H and C NMR chemical shifts; axial vs. equatorial substituents exhibit distinct splitting patterns (e.g., cyclohexane chair conformers) .
- Polarimetry: Measure optical rotation to confirm enantiomeric purity.
- Mass Spectrometry: Use HRMS to verify molecular ion peaks and fragmentation patterns .
Basic: What spectroscopic and chromatographic methods are critical for structural confirmation?
Methodological Answer:
- FT-IR: Identify key functional groups (e.g., C=O stretch at ~1700 cm for carboxylic acid, C-O-C stretch at ~1100 cm for oxan-4-yl ether) .
- 2D NMR (COSY, HSQC): Resolve coupling networks and assign proton/carbon correlations, particularly for distinguishing cis/trans isomers on the cyclohexane ring .
- X-ray Crystallography: For unambiguous stereochemical assignment, grow single crystals via slow evaporation (solvent: acetonitrile/water) and analyze diffraction patterns .
Advanced: How do isomer ratios impact biological activity, and how can researchers standardize assays to account for this variability?
Methodological Answer:
- Impact: Isomer ratios can alter binding affinity to biological targets (e.g., enzymes or receptors). For example, cis-isomers may exhibit higher steric hindrance, reducing activity compared to trans counterparts .
- Standardization Strategies:
Advanced: What are the stability profiles of this compound under varying pH and temperature conditions, and how should storage be optimized?
Methodological Answer:
- Stability Studies:
- Thermal Stability: Conduct TGA/DSC to identify decomposition temperatures (typically >150°C for carboxylic acids).
- pH Stability: Incubate in buffers (pH 2–12) and monitor degradation via HPLC. Acidic conditions may hydrolyze the oxan-4-yl ether .
- Storage Recommendations:
- Store at 2–8°C in airtight containers under nitrogen.
- Use desiccants (e.g., silica gel) to prevent moisture-induced degradation .
Advanced: How does this compound compare structurally and functionally to analogs like 4-(trifluoromethyl)cyclohexane-1-carboxylic acid?
Methodological Answer:
- Structural Comparisons:
- Electron-Withdrawing Groups: The oxan-4-yloxy group enhances steric bulk and hydrogen-bonding potential vs. trifluoromethyl groups, which increase lipophilicity and metabolic stability .
- Functional Differences:
- Biological Activity: Trifluoromethyl analogs may exhibit stronger enzyme inhibition due to electronegativity, while oxan-4-yloxy derivatives could improve solubility .
- Synthetic Flexibility: Oxan-4-yl ethers are more labile under acidic conditions, enabling selective deprotection in multi-step syntheses .
Advanced: How should researchers address contradictory data in studies involving this compound?
Methodological Answer:
- Root-Cause Analysis:
- Orthogonal Validation: Use multiple techniques (e.g., SPR for binding kinetics, LC-MS for metabolite profiling) to cross-validate results .
Advanced: What conjugation strategies are feasible for linking this compound to biomolecules (e.g., peptides or proteins)?
Methodological Answer:
- Maleimide-Based Conjugation: React the carboxylic acid group with NHS esters (e.g., SMCC) to form amide bonds with primary amines on biomolecules. Optimize pH (7.5–8.5) and molar ratios (1:3 compound:biomolecule) .
- Click Chemistry: Introduce alkyne or azide moieties via esterification, enabling Cu-free cycloaddition with biomolecular partners. Monitor reaction progress using TLC or MALDI-TOF .
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
